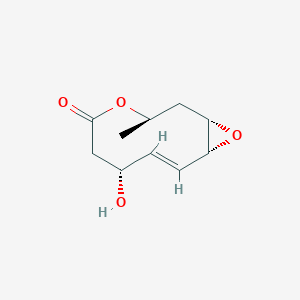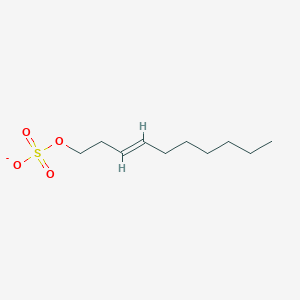![molecular formula C18H18F2N2O6S2 B1263068 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML285 is a small molecule drug that acts as a stimulant for pyruvate kinase isozymes M1 and M2 (PKM2). It was initially developed by the National Center for Advancing Translational Sciences and is currently in the preclinical phase of research. The compound has shown potential therapeutic applications in the treatment of neoplasms .
Applications De Recherche Scientifique
ML285 has a wide range of scientific research applications, including:
Chemistry: It is used as a probe in chemical biology to study the role of PKM2 in various biochemical pathways.
Biology: The compound is employed in biological assays to investigate its effects on cellular metabolism and energy production.
Medicine: ML285 is being explored for its potential therapeutic applications in treating neoplasms, as it stimulates PKM2, which plays a crucial role in cancer cell metabolism.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting PKM2
Analyse Des Réactions Chimiques
ML285 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
ML285 exerts its effects by stimulating PKM2, an enzyme involved in glycolysis. By activating PKM2, ML285 enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased energy production in cells. This mechanism is particularly relevant in cancer cells, which rely heavily on glycolysis for energy production. The molecular targets and pathways involved include the PKM2 enzyme and associated glycolytic pathways .
Comparaison Avec Des Composés Similaires
ML285 is unique in its specific stimulation of PKM2. Similar compounds include other PKM2 activators and stimulants, such as:
TEPP-46: Another PKM2 activator that has shown potential in cancer therapy.
DASA-58: A compound that also targets PKM2 and has been studied for its effects on cancer cell metabolism.
Compared to these compounds, ML285 has shown distinct properties in terms of its potency and specificity for PKM2 .
Propriétés
Formule moléculaire |
C18H18F2N2O6S2 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
InChI |
InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)30(25,26)22-8-6-21(7-9-22)29(23,24)13-4-5-16-17(12-13)28-11-10-27-16/h1-5,12H,6-11H2 |
Clé InChI |
SHWNKRPMUBFWKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
SMILES canonique |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)



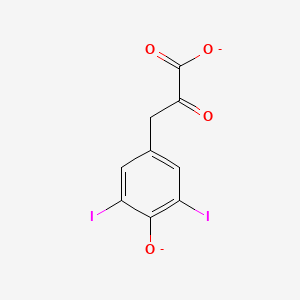
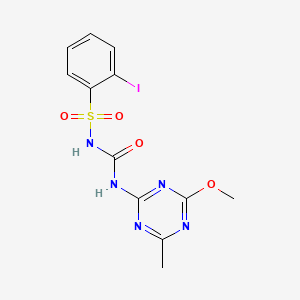

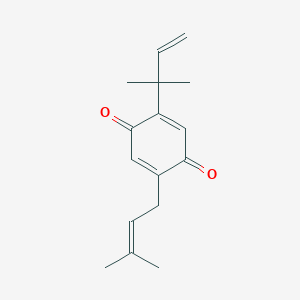

![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)
